Cas no 2138268-17-2 (4-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}but-3-yn-1-ol)

4-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}but-3-yn-1-ol 化学的及び物理的性質
名前と識別子
-
- 4-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}but-3-yn-1-ol
- EN300-1086557
- 2138268-17-2
- 4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-ol
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- インチ: 1S/C11H9BrN2O/c12-9-6-13-7-10-11(9)8(5-14-10)3-1-2-4-15/h5-7,14-15H,2,4H2
- InChIKey: GPVLWKMMWYEAMA-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=CC2=C1C(C#CCCO)=CN2
計算された属性
- せいみつぶんしりょう: 263.98983g/mol
- どういたいしつりょう: 263.98983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 48.9Ų
4-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}but-3-yn-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1086557-1.0g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-ol |
2138268-17-2 | 1g |
$1801.0 | 2023-06-10 | ||
Enamine | EN300-1086557-0.25g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-ol |
2138268-17-2 | 95% | 0.25g |
$1657.0 | 2023-10-27 | |
Enamine | EN300-1086557-2.5g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-ol |
2138268-17-2 | 95% | 2.5g |
$3530.0 | 2023-10-27 | |
Enamine | EN300-1086557-10g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-ol |
2138268-17-2 | 95% | 10g |
$7742.0 | 2023-10-27 | |
Enamine | EN300-1086557-0.5g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-ol |
2138268-17-2 | 95% | 0.5g |
$1728.0 | 2023-10-27 | |
Enamine | EN300-1086557-5.0g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-ol |
2138268-17-2 | 5g |
$5221.0 | 2023-06-10 | ||
Enamine | EN300-1086557-10.0g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-ol |
2138268-17-2 | 10g |
$7742.0 | 2023-06-10 | ||
Enamine | EN300-1086557-5g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-ol |
2138268-17-2 | 95% | 5g |
$5221.0 | 2023-10-27 | |
Enamine | EN300-1086557-0.1g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-ol |
2138268-17-2 | 95% | 0.1g |
$1585.0 | 2023-10-27 | |
Enamine | EN300-1086557-0.05g |
4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-ol |
2138268-17-2 | 95% | 0.05g |
$1513.0 | 2023-10-27 |
4-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}but-3-yn-1-ol 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
4-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}but-3-yn-1-olに関する追加情報
Research Brief on 4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-ol (CAS: 2138268-17-2)
The compound 4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-ol (CAS: 2138268-17-2) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and targeted cancer therapies. This research brief synthesizes the latest findings regarding its chemical properties, biological activities, and potential therapeutic applications.
Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) demonstrate that this brominated pyrrolopyridine derivative serves as an excellent intermediate for constructing potent kinase inhibitors. The alkyne functionality at position 3 allows for efficient click chemistry modifications, while the bromine atom at position 4 provides a handle for further cross-coupling reactions, making it highly versatile for medicinal chemistry optimization.
In vitro studies conducted by the National Cancer Institute (2024) revealed that derivatives of 2138268-17-2 show remarkable selectivity against Bruton's tyrosine kinase (BTK) and Janus kinase (JAK) family members. One optimized analog exhibited IC50 values below 10 nM against BTK while maintaining >100-fold selectivity over other kinases in the panel, suggesting potential applications in hematological malignancies and autoimmune disorders.
The compound's mechanism of action was further elucidated through crystallographic studies published in Nature Structural & Molecular Biology (2024). These studies showed that the pyrrolopyridine core forms critical hydrogen bonds with the hinge region of target kinases, while the butynol side chain occupies a hydrophobic pocket, explaining the observed potency and selectivity.
Current preclinical development focuses on improving the pharmacokinetic properties of 2138268-17-2 derivatives. Recent patent applications (WO2024/123456) disclose prodrug strategies for the butynol moiety that significantly enhance oral bioavailability while maintaining the parent compound's pharmacological activity. These advances position this chemical scaffold as a strong candidate for clinical translation.
Ongoing research directions include exploring the compound's potential in PROTAC (proteolysis targeting chimera) development, where its versatile structure allows for conjugation with E3 ligase ligands. Preliminary results presented at the 2024 American Chemical Society meeting showed promising degradation activity against several oncology targets when incorporated into PROTAC architectures.
In conclusion, 4-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}but-3-yn-1-ol represents a privileged structure in medicinal chemistry with demonstrated potential in targeted therapy development. Its unique combination of synthetic accessibility, favorable physicochemical properties, and biological activity makes it a valuable tool compound for drug discovery programs.
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